molecular formula C17H22BrNO2 B2656273 3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide CAS No. 302574-18-1

3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide

Cat. No.: B2656273
CAS No.: 302574-18-1
M. Wt: 352.272
InChI Key: QUFAEOKVZMDGFX-PKNBQFBNSA-N
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Description

3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide is an organic compound that features a brominated aromatic ring, a methoxy group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide typically involves the following steps:

    Bromination: The starting material, 4-methoxyaniline, undergoes bromination to introduce a bromine atom at the meta position.

    Acrylamide Formation: The brominated product is then reacted with acryloyl chloride in the presence of a base to form the acrylamide moiety.

    Cyclohexyl and Methyl Substitution: Finally, the acrylamide is treated with cyclohexylamine and methyl iodide to introduce the cyclohexyl and methyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the acrylamide moiety can undergo reduction.

    Polymerization: The acrylamide group can participate in polymerization reactions to form polymers.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced acrylamide derivatives.

    Polymerization: Polymers with acrylamide units.

Scientific Research Applications

3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its polymerization properties make it useful in the development of new materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of brominated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methoxyphenyl mesylate
  • 3-bromo-4-methoxybiphenyl
  • 4-bromo-3-methoxyphenol

Uniqueness

3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylacrylamide is unique due to the presence of both cyclohexyl and methyl groups on the acrylamide moiety, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO2/c1-19(14-6-4-3-5-7-14)17(20)11-9-13-8-10-16(21-2)15(18)12-13/h8-12,14H,3-7H2,1-2H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFAEOKVZMDGFX-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C=CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C(=O)/C=C/C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324712
Record name (E)-3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

302574-18-1
Record name (E)-3-(3-bromo-4-methoxyphenyl)-N-cyclohexyl-N-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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